![molecular formula C22H30N4O6 B2809397 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate CAS No. 1351598-14-5](/img/structure/B2809397.png)
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a complex organic compound that features a benzoimidazole moiety, a piperidine ring, and a tetrahydrofuran group
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzoimidazole and piperidine derivatives.
Medicine: It has potential as a drug candidate, particularly for targeting diseases where benzoimidazole derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves multiple steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Attachment of the piperidine ring: The benzoimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.
Incorporation of the tetrahydrofuran group: This step involves the reaction of the piperidine-benzoimidazole intermediate with a tetrahydrofuran derivative, typically under basic conditions.
Formation of the acetamide linkage: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The benzoimidazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the benzoimidazole and piperidine rings.
Substitution: The piperidine and tetrahydrofuran groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced benzoimidazole or piperidine rings.
Mécanisme D'action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the tetrahydrofuran group could improve its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d]imidazole derivatives: These compounds share the benzoimidazole core and have been studied for their biological activities.
Piperidine derivatives: Compounds with piperidine rings are common in medicinal chemistry and have various pharmacological properties.
Tetrahydrofuran derivatives: These compounds are known for their solubility and stability, making them useful in drug design.
Uniqueness
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is unique due to the combination of these three functional groups, which may confer distinct biological and chemical properties. This combination could result in enhanced efficacy, selectivity, and pharmacokinetic properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2.C2H2O4/c25-20(21-12-17-4-3-11-26-17)14-23-9-7-16(8-10-23)13-24-15-22-18-5-1-2-6-19(18)24;3-1(4)2(5)6/h1-2,5-6,15-17H,3-4,7-14H2,(H,21,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYVMYSXMUMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide](/img/structure/B2809317.png)
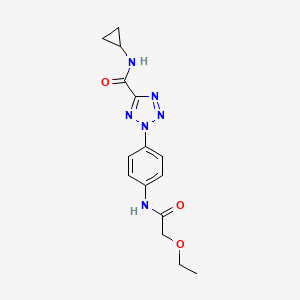
![[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2809323.png)
![N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2809325.png)
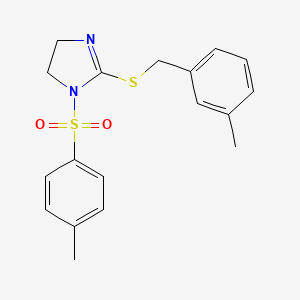

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809330.png)
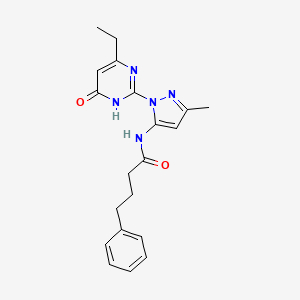
![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)
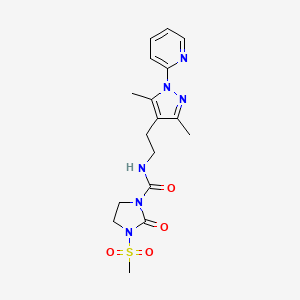
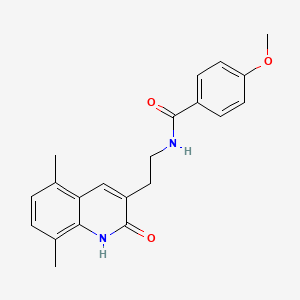
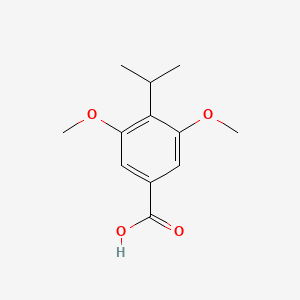
![1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2809337.png)
